molecular formula C6H9N B2548511 1-Methylcyclobutane-1-carbonitrile CAS No. 49826-21-3

1-Methylcyclobutane-1-carbonitrile

Cat. No.: B2548511
CAS No.: 49826-21-3
M. Wt: 95.145
InChI Key: MTOOTCYFFLHCRY-UHFFFAOYSA-N
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Description

1-Methylcyclobutane-1-carbonitrile is a cyclobutane derivative featuring a methyl group and a nitrile (CN) group attached to the same carbon atom. This compound is of interest in organic synthesis due to its strained cyclobutane ring and the reactivity of the nitrile group, which serves as a precursor for amines, carboxylic acids, and heterocycles.

Properties

IUPAC Name

1-methylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOOTCYFFLHCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Methylcyclobutane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methylcyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and organometallic compounds.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 1-Methylcyclobutane-1-carbonitrile depends on its specific application. In pharmaceutical research, its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds that interact with molecular targets and pathways involved in disease processes. For example, its derivatives may inhibit enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Methylcyclobutane-1-carbonitrile with structurally related cyclopropane and cyclobutane derivatives:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key References
This compound Methyl, CN C₆H₇N 93.13 (calculated) - -
1-(Trifluoromethyl)cyclobutane-1-carbonitrile CF₃, CN C₆H₆F₃N 149.11 1.24 (predicted) 144.9 (predicted)
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile 3,4-Dimethoxyphenyl, CN C₁₃H₁₃NO₂ 227.25 - -
1-Methylcyclopropanecarbonitrile Methyl, CN C₅H₇N 81.12 - -
1-(Methylsulfanyl)cyclobutane-1-carbonitrile SCH₃, CN C₆H₉NS 127.21 - -

Key Observations :

  • Ring Size Effects : Cyclobutane derivatives exhibit greater ring strain than cyclopropane analogs, influencing their reactivity and stability. For example, this compound is less strained than cyclopropane carbonitriles but more reactive than larger-ring analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) increase molecular polarity and boiling points, as seen in 1-(Trifluoromethyl)cyclobutane-1-carbonitrile . Aryl substituents (e.g., 3,4-dimethoxyphenyl) enhance steric bulk and may alter solubility .

Biological Activity

1-Methylcyclobutane-1-carbonitrile (MCCN) is an organic compound characterized by a cyclobutane ring with a methyl and a carbonitrile group. This compound has garnered attention for its potential biological activities, including interactions with biomolecules that may influence various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NC_6H_{11}N. Its structure consists of a cyclobutane ring substituted with a methyl group and a carbonitrile functional group, which significantly influences its reactivity and biological properties.

The biological activity of MCCN is thought to be mediated through its ability to interact with enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other types of molecular interactions, potentially modulating the activity of target biomolecules. This interaction may lead to alterations in metabolic pathways, making it a candidate for further pharmacological exploration.

Biological Activity Studies

Research has indicated that MCCN and its derivatives may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds similar to MCCN possess antimicrobial properties, potentially making them useful in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
  • Cytotoxic Effects : Preliminary investigations have shown that certain derivatives can induce cytotoxicity in cancer cell lines, indicating potential as anticancer agents.

Case Studies

  • Antimicrobial Properties : A study evaluated the antimicrobial activity of MCCN derivatives against several bacterial strains. Results indicated varying degrees of inhibition, suggesting that structural modifications could enhance efficacy.
  • Enzyme Interaction Studies : Research involving molecular docking simulations has demonstrated that MCCN can bind to active sites of certain enzymes, providing insights into its mechanism of action. These studies utilized kinetic assays to measure binding affinities.
  • Cytotoxicity Assays : In vitro assays were conducted on cancer cell lines treated with MCCN derivatives. The results showed significant reductions in cell viability, particularly in breast cancer and leukemia cell lines, highlighting the need for further investigation into its anticancer potential.

Comparative Analysis

To better understand the biological activity of MCCN, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
3-Hydroxy-1-methylcyclobutane-1-carbonitrileC7H11NOContains hydroxyl group; different reactivity
3-Bromo-1-methylcyclobutane-1-carbonitrileC6H8BrNContains bromine; altered electrophilic character
3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrileC7H11NOUnique combination of functional groups

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